molecular formula C23H23FN4O3 B2594813 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1040662-99-4

2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2594813
CAS No.: 1040662-99-4
M. Wt: 422.46
InChI Key: DAPSHFZJQYJNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted at positions 2 and 5. The 2-position is occupied by a 3-fluorobenzyl group, while the 6-position contains a 4-(4-methoxyphenyl)piperazine-1-carbonyl moiety.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-31-20-7-5-19(6-8-20)26-11-13-27(14-12-26)23(30)21-9-10-22(29)28(25-21)16-17-3-2-4-18(24)15-17/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPSHFZJQYJNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyridazinone core substituted with a fluorobenzyl group and a piperazine moiety. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including:

  • Monoamine Oxidase Inhibition : Studies indicate that similar pyridazinone derivatives exhibit significant inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, which may have implications for treating mood disorders .
  • Dopamine Receptor Modulation : The compound may act as a selective ligand for dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric conditions .

2. Pharmacological Effects

Research findings suggest that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Due to its MAO inhibitory effects, it has potential antidepressant properties. Compounds with similar structures have shown efficacy in preclinical models of depression .
  • Neuroprotective Effects : The modulation of neurotransmitter levels could confer neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases .

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. Preliminary results indicate that at specific concentrations, the compound does not induce significant cytotoxicity, suggesting a favorable safety profile for therapeutic applications .

Data Summary

PropertyValue
Molecular FormulaC20H24FN3O3
Molecular Weight373.42 g/mol
IC50 (MAO-B inhibition)0.013 µM
Cytotoxicity (L929 cells)IC50 = 120.6 µM

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on MAO Inhibition : A series of pyridazinone derivatives were synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. The most potent inhibitors demonstrated IC50 values in the low nanomolar range, indicating strong potential for treating mood disorders .
  • Dopamine Receptor Selectivity : Research on compounds structurally similar to our target has shown selective binding to D3 receptors with low off-target effects, supporting their use in neuropharmacology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone Derivatives with Piperazine Substitutions

2-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone (IVe)
  • Structural Differences : IVe replaces the piperazine-1-carbonyl group with a piperazinylmethyl linker.
  • Biological Activity : IVe demonstrated potent analgesic and anti-inflammatory activity (surpassing acetylsalicylic acid in writhing tests) without gastric ulcerogenicity, attributed to the 4-methoxyphenyl group’s role in enhancing bioavailability and receptor binding .
  • SAR Insight : The 4-methoxyphenyl substituent is critical for activity, while the fluorophenylpiperazine fragment may modulate selectivity.
6-(4-(4-Chlorophenyl/4-Fluorophenyl/Phenyl)piperazin-1-yl)pyridazin-3(2H)-one Derivatives
  • Structural Differences : These analogs vary in the para-substituent on the piperazine-attached phenyl ring (Cl, F, or H) .
  • Biological Implications : Electron-withdrawing groups (e.g., Cl, F) may enhance metabolic stability but reduce solubility compared to the methoxy group in the target compound.

Role of the 3-Fluorobenzyl Group

4-(4-Fluorobenzyl)piperazine Derivatives
  • Comparison : Derivatives with 4-fluorobenzyl (para-fluorine) instead of 3-fluorobenzyl (meta-fluorine) were synthesized in .

Pyridazinones with Alternative Substituents

2-(2-Aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one Hydrochloride
  • Structural Differences: Replaces the 3-fluorobenzyl group with an aminoethyl side chain .
  • Functional Impact: The aminoethyl group introduces basicity, which could alter solubility and membrane permeability compared to the lipophilic 3-fluorobenzyl moiety.
899189-76-5: 2-(3-Chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
  • Comparison : Substitutes 3-fluorobenzyl with 3-chlorobenzyl .
  • SAR Insight : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may affect binding kinetics compared to fluorine .

Piperazine-1-Carbonyl vs. Alternative Linkers

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
  • Structural Differences : Uses a butan-1-one linker instead of a direct carbonyl .

Key Structure-Activity Relationship (SAR) Findings

  • 4-Methoxyphenyl Group : Consistently associated with enhanced biological activity (e.g., anti-inflammatory effects in IVe) due to improved solubility and hydrogen bonding .
  • Fluorine Substitution : Meta-fluorine on the benzyl group may optimize steric and electronic profiles compared to para-substituted analogs .
  • Piperazine-1-Carbonyl Linkage : The carbonyl group likely enhances rigidity and stability compared to methylene linkers, affecting pharmacokinetics .

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